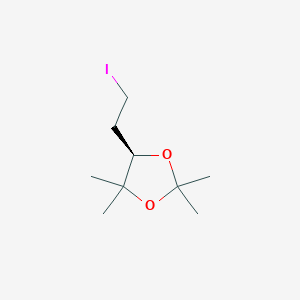
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes an iodoethyl group attached to a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the reaction of 2-iodoethanol with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
Aplicaciones Científicas De Investigación
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, potentially interacting with metal ions and other molecular entities.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R,6S)-4-[(1S)-1-hydroxy-2-iodoethyl]-6-(iodomethyl)-1,3-dioxan-5-ol: A compound with a similar dioxolane ring structure and iodoethyl group.
2-Iodoethanol: A simpler compound with an iodoethyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both the iodoethyl group and the tetramethyl-substituted dioxolane ring
Propiedades
Número CAS |
56881-97-1 |
|---|---|
Fórmula molecular |
C9H17IO2 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-8(2)7(5-6-10)11-9(3,4)12-8/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Clave InChI |
UYOGQQFNTLJDIL-SSDOTTSWSA-N |
SMILES isomérico |
CC1([C@H](OC(O1)(C)C)CCI)C |
SMILES canónico |
CC1(C(OC(O1)(C)C)CCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


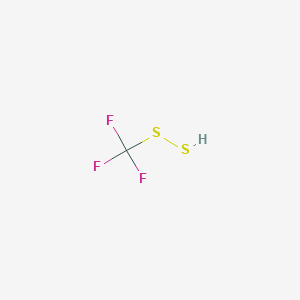
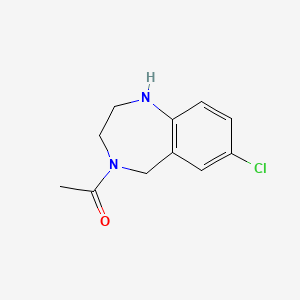
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)


![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)

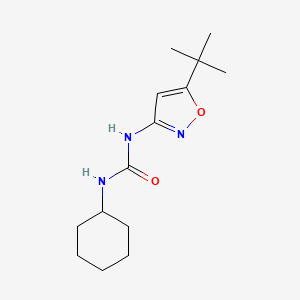
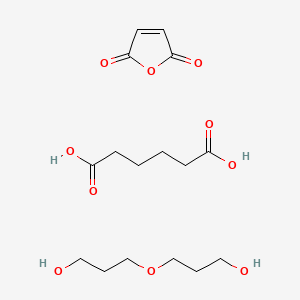

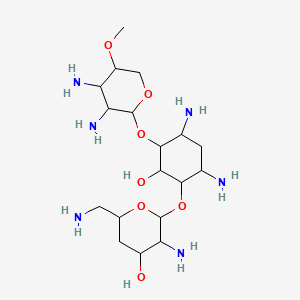
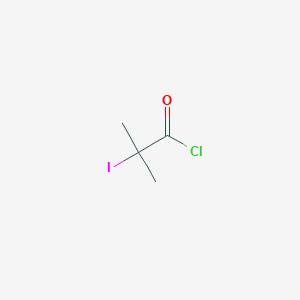
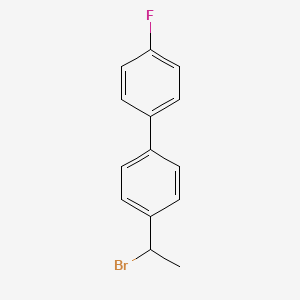
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
